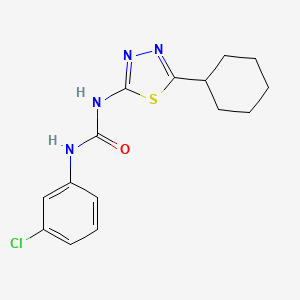![molecular formula C12H15NO4 B5691609 4-[(2-methoxy-5-methylphenyl)amino]-4-oxobutanoic acid](/img/structure/B5691609.png)
4-[(2-methoxy-5-methylphenyl)amino]-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2-methoxy-5-methylphenyl)amino]-4-oxobutanoic acid, also known as MMBO, is a chemical compound that has gained attention in the scientific research community due to its potential therapeutic applications. MMBO is a synthetic compound that has been synthesized in the laboratory through a specific method.
Mecanismo De Acción
The mechanism of action of 4-[(2-methoxy-5-methylphenyl)amino]-4-oxobutanoic acid is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and oxidative stress. 4-[(2-methoxy-5-methylphenyl)amino]-4-oxobutanoic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 4-[(2-methoxy-5-methylphenyl)amino]-4-oxobutanoic acid has also been found to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
4-[(2-methoxy-5-methylphenyl)amino]-4-oxobutanoic acid has been found to have a range of biochemical and physiological effects. The compound has been shown to reduce inflammation and oxidative stress in various cell types, including immune cells and cancer cells. 4-[(2-methoxy-5-methylphenyl)amino]-4-oxobutanoic acid has also been found to induce cell death in cancer cells, suggesting that it may have potential as a cancer treatment. Additionally, 4-[(2-methoxy-5-methylphenyl)amino]-4-oxobutanoic acid has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-[(2-methoxy-5-methylphenyl)amino]-4-oxobutanoic acid in lab experiments is that it is a synthetic compound that can be easily produced in the laboratory. This makes it a more accessible and cost-effective option compared to natural compounds that may be more difficult to obtain. However, one limitation of using 4-[(2-methoxy-5-methylphenyl)amino]-4-oxobutanoic acid in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research on 4-[(2-methoxy-5-methylphenyl)amino]-4-oxobutanoic acid. One area of interest is the development of 4-[(2-methoxy-5-methylphenyl)amino]-4-oxobutanoic acid-based drugs for the treatment of inflammatory diseases and cancer. Another area of interest is the investigation of the compound's effects on the gut microbiome, as recent studies have suggested that 4-[(2-methoxy-5-methylphenyl)amino]-4-oxobutanoic acid may have an impact on gut health. Further research is also needed to fully understand the mechanism of action of 4-[(2-methoxy-5-methylphenyl)amino]-4-oxobutanoic acid and to identify any potential side effects or limitations of its use.
Métodos De Síntesis
4-[(2-methoxy-5-methylphenyl)amino]-4-oxobutanoic acid is synthesized in the laboratory through a specific method that involves the reaction of 2-methoxy-5-methylphenylamine with ethyl acetoacetate. The reaction is catalyzed by acetic acid and results in the formation of 4-[(2-methoxy-5-methylphenyl)amino]-4-oxobutanoic acid. The synthesis of 4-[(2-methoxy-5-methylphenyl)amino]-4-oxobutanoic acid is a complex process that requires expertise in organic chemistry and access to specialized equipment.
Aplicaciones Científicas De Investigación
4-[(2-methoxy-5-methylphenyl)amino]-4-oxobutanoic acid has been shown to have potential therapeutic applications in the treatment of various diseases. The compound has been found to exhibit anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of diseases such as arthritis and cancer. 4-[(2-methoxy-5-methylphenyl)amino]-4-oxobutanoic acid has also been studied for its potential use as an antiviral agent, with promising results in the treatment of HIV and hepatitis C.
Propiedades
IUPAC Name |
4-(2-methoxy-5-methylanilino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-8-3-4-10(17-2)9(7-8)13-11(14)5-6-12(15)16/h3-4,7H,5-6H2,1-2H3,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPXUVYIRJAFVLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methoxy-5-methylanilino)-4-oxobutanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-5-(tetrahydro-2-furanyl)-2-thiophenecarboxamide](/img/structure/B5691550.png)
![4-[(4-phenyl-1-piperazinyl)carbonyl]-1-(4-pyridinylmethyl)-2-pyrrolidinone](/img/structure/B5691551.png)
![2-(3-{1-[(6-methyl-2-pyridinyl)methyl]-4-piperidinyl}propanoyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5691554.png)



![4-{[1-benzyl-5-(2,4-dimethyl-1,3-oxazol-5-yl)-1H-1,2,4-triazol-3-yl]methyl}-1-methylpiperidine](/img/structure/B5691578.png)
![N~1~-{rel-(3R,4S)-4-cyclopropyl-1-[2-(dimethylamino)-6-ethyl-4-pyrimidinyl]-3-pyrrolidinyl}-N~2~-methylglycinamide dihydrochloride](/img/structure/B5691584.png)

![8-chloro-2-(2-furyl)-4-{[(2R)-2-(methoxymethyl)-1-pyrrolidinyl]carbonyl}quinoline](/img/structure/B5691605.png)
![1,4-diphenyl-2H-cyclopenta[d]pyridazine](/img/structure/B5691607.png)


![N-[(5-methyl-2-furyl)methyl]-3-{1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-3-yl}propanamide](/img/structure/B5691625.png)